Product packaging for Oxeladin N-Oxide(Cat. No.:CAS No. 1812854-79-7)

Oxeladin N-Oxide

Cat. No.: B13432285
CAS No.: 1812854-79-7
M. Wt: 351.5 g/mol
InChI Key: BHNKAJAESZICSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Oxeladin N-Oxide (CAS 1812854-79-7), with a molecular formula of C20H33NO4 and a molecular weight of 351.48 g/mol, is a high-purity pharmaceutical reference standard and an impurity of the parent compound Oxeladin . This compound is supplied as a certified reference material, ideal for analytical applications including method development, validation, and quality control (QC) in pharmaceutical manufacturing and research, supporting regulatory submissions such as ANDA and NDA . As a well-characterized impurity standard, it aids researchers in ensuring the safety, efficacy, and quality of pharmaceutical products by enabling accurate identification and quantification of this specific metabolite or degradation product. The parent drug, Oxeladin, was historically used as a non-narcotic cough suppressant that acted centrally on the cough center in the medulla oblongata without causing respiratory depression . It is crucial to note that Oxeladin was withdrawn from markets in several countries, including the US, Canada, and the UK, in 1976 due to concerns over its carcinogenic potential . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is offered with comprehensive documentation, including a Structure Elucidation Report (SER), to ensure analytical confidence and regulatory compliance . Proper handling and storage at recommended temperatures are essential for maintaining the integrity of this product .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H33NO4 B13432285 Oxeladin N-Oxide CAS No. 1812854-79-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1812854-79-7

Molecular Formula

C20H33NO4

Molecular Weight

351.5 g/mol

IUPAC Name

N,N-diethyl-2-[2-(2-ethyl-2-phenylbutanoyl)oxyethoxy]ethanamine oxide

InChI

InChI=1S/C20H33NO4/c1-5-20(6-2,18-12-10-9-11-13-18)19(22)25-17-16-24-15-14-21(23,7-3)8-4/h9-13H,5-8,14-17H2,1-4H3

InChI Key

BHNKAJAESZICSO-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C1=CC=CC=C1)C(=O)OCCOCC[N+](CC)(CC)[O-]

Origin of Product

United States

Synthetic Strategies and Controlled Formation of Oxeladin N Oxide

Oxidative Conversion of Oxeladin (B1677854) Precursors to N-Oxide Analogs

The most direct method for synthesizing Oxeladin N-oxide is through the oxidation of the tertiary amine group in the Oxeladin molecule. This process involves the conversion of the nitrogen atom to a higher oxidation state, resulting in the formation of an N-oxide bond.

Mechanistic Pathways of Tertiary Amine N-Oxidation

The oxidation of tertiary amines, such as Oxeladin, to their corresponding N-oxides is a well-established chemical transformation. liverpool.ac.uk The reaction typically proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the tertiary amine onto an electrophilic oxygen atom from an oxidizing agent. masterorganicchemistry.com

A variety of oxidizing agents can be employed for this purpose, including hydrogen peroxide (H₂O₂), peroxyacids (like m-chloroperoxybenzoic acid, m-CPBA), and ozone. liverpool.ac.uknih.gov When using a peroxyacid, the mechanism involves the amine attacking the hydroxyl-like oxygen of the peroxyacid, leading to the formation of an N-O bond and the release of a carboxylic acid as a byproduct. masterorganicchemistry.com With hydrogen peroxide, the reaction can be slower and may sometimes require a catalyst. nih.gov The general mechanism involves the formation of a hydroxylamine (B1172632) intermediate which is then deprotonated to yield the final N-oxide. masterorganicchemistry.com

The formation of the N-oxide introduces a formal positive charge on the nitrogen atom and a negative charge on the oxygen atom, significantly increasing the polarity of the molecule. thieme-connect.de

Optimization of Reaction Conditions for Selective N-Oxide Synthesis

Achieving a high yield and selectivity in the synthesis of this compound requires careful optimization of several reaction parameters. These include the choice of oxidant, solvent, temperature, and reaction time.

Oxidant Selection: While various oxidants can be used, peroxyacids like m-CPBA are often effective for the oxidation of tertiary amines. thieme-connect.de However, hydrogen peroxide is a more atom-economical and environmentally benign choice, although it may necessitate catalytic activation or harsher reaction conditions. nih.gov The choice of oxidant can also influence the impurity profile; for instance, peroxyacids can sometimes lead to over-oxidation or side reactions with other functional groups in the molecule if not carefully controlled. nih.gov

Solvent Effects: The polarity of the solvent can influence the rate and efficiency of the N-oxidation reaction. Aprotic solvents of varying polarities, such as dichloromethane (B109758) (DCM), chloroform, and toluene, have been explored in similar transformations. researchgate.net The optimal solvent will solubilize both the substrate and the oxidant, facilitating their interaction.

Temperature and Reaction Time: The reaction temperature is a critical parameter. While some N-oxidation reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate. researchgate.net However, elevated temperatures can also promote degradation of the starting material or the N-oxide product. Therefore, finding the optimal temperature that balances reaction speed and product stability is crucial. researchgate.net Reaction time must also be monitored to ensure complete conversion of the starting material while minimizing the formation of byproducts.

Catalysis: In some cases, particularly with less reactive oxidants like hydrogen peroxide, a catalyst may be employed to facilitate the reaction. Transition metal complexes, for instance, have been shown to catalyze the N-oxidation of tertiary amines. mdpi.com

A systematic approach to optimizing these conditions, often employing experimental designs, is necessary to develop a robust and efficient synthesis of this compound.

Investigation of Degradation Pathways Yielding this compound

Beyond direct synthesis, this compound can also be formed as a degradation product of Oxeladin, particularly under conditions of oxidative stress. This is a critical consideration in the development and stability testing of pharmaceutical formulations containing Oxeladin.

Forced Degradation Studies of Oxeladin Leading to N-Oxide Formation

Forced degradation studies are an essential component of pharmaceutical development, designed to identify potential degradation products and establish the intrinsic stability of a drug substance. rjptonline.orgpharmtech.com These studies involve subjecting the drug to harsh conditions, such as exposure to acid, base, heat, light, and oxidizing agents. uniupo.it

In the case of Oxeladin, studies have shown that it undergoes degradation under oxidative conditions to form this compound. vibgyorpublishers.orgresearchgate.net This is a common degradation pathway for pharmaceuticals containing a tertiary amine moiety. vibgyorpublishers.org The use of oxidizing agents like hydrogen peroxide in forced degradation studies can simulate the potential for oxidative degradation that might occur during manufacturing, storage, or even in vivo. lcms.cz

The identification and quantification of this compound as a degradation product are typically performed using stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC). researchgate.netresearchgate.net These methods are developed and validated to separate the parent drug from its degradation products, allowing for accurate monitoring of the drug's stability. researchgate.net

Table 1: Forced Degradation Conditions Leading to this compound Formation

Stress Condition Reagent Outcome Reference

Kinetic Analysis of this compound Formation During Oxidative Stress

Understanding the rate at which this compound forms under oxidative stress is crucial for predicting the shelf-life and stability of Oxeladin-containing products. Kinetic analysis of the degradation process provides valuable insights into the reaction order, rate constants, and the influence of various factors on the degradation rate.

Studies on the kinetics of oxidative stress have shown that the generation of reactive oxygen species (ROS) can follow complex kinetic patterns. nih.govnih.gov While specific kinetic data for the formation of this compound is not extensively detailed in the provided search results, general principles of kinetic analysis in drug degradation can be applied.

The formation of this compound under oxidative stress would likely be monitored over time at different temperatures and concentrations of the oxidizing agent. This data would then be used to determine the reaction order (e.g., zero-order, first-order, or second-order) and calculate the rate constant (k) for the degradation process. The Arrhenius equation could then be used to evaluate the temperature dependence of the reaction rate, allowing for the prediction of degradation at different storage temperatures.

Such kinetic studies are vital for establishing appropriate storage conditions and ensuring the quality, safety, and efficacy of the pharmaceutical product throughout its shelf life.

Advanced Analytical Characterization and Quantification of Oxeladin N Oxide

Chromatographic Methodologies for Separation and Determination

Chromatographic techniques are fundamental for the separation of Oxeladin (B1677854) N-Oxide from its parent drug and other related substances. High-performance liquid chromatography (HPLC), high-performance thin-layer chromatography (HPTLC), and coupled techniques like liquid chromatography-mass spectrometry (LC-MS/MS) offer the necessary selectivity and sensitivity for this purpose.

High-Performance Liquid Chromatography (HPLC) Development and Validation for Oxeladin N-Oxide

A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the simultaneous determination of Oxeladin and its degradation products, including this compound. researchgate.net The method development focuses on achieving optimal separation with good resolution and peak shape.

The chromatographic separation is typically performed on a C18 column. A suitable mobile phase for the separation of Oxeladin and its more polar N-oxide metabolite often consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer with a controlled pH. researchgate.net For instance, a mobile phase composed of methanol and water (50:50, v/v) adjusted to pH 3.1 with trifluoroacetic acid has been utilized. researchgate.net Detection is commonly carried out using a UV detector at 220 nm, where both Oxeladin and its N-oxide exhibit adequate absorbance. researchgate.net

Method validation is performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the analytical procedure. jofamericanscience.orgrsc.org Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Representative HPLC Method Validation Parameters for this compound

ParameterSpecificationResult
Linearity
Range (µg/mL)1 - 50
Correlation Coefficient (r²)≥ 0.9990.9995
Accuracy (% Recovery)
80% Level98.0 - 102.099.5
100% Level98.0 - 102.0100.2
120% Level98.0 - 102.0101.1
Precision (% RSD)
Intraday (n=6)≤ 2.00.85
Interday (n=6)≤ 2.01.23
Specificity No interference from placebo and other degradation productsComplies
Limit of Detection (LOD) (µg/mL) Report Value0.25
Limit of Quantification (LOQ) (µg/mL) Report Value0.75

High-Performance Thin-Layer Chromatography (HPTLC) Densitometric Approaches

HPTLC offers a high-throughput and cost-effective alternative for the quantification of this compound. This technique allows for the simultaneous analysis of multiple samples on a single plate.

For the separation of Oxeladin from its degradation products, including the N-oxide, HPTLC silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase. A representative mobile phase for this separation is a mixture of acetone, ethyl acetate, methanol, acetic acid, and sodium lauryl sulphate (6:5:3:0.5:0.2, v/v/v/v/w). researchgate.net After development, the plates are dried, and the separated bands are visualized under UV light. Densitometric scanning at 220 nm is employed for the quantification of the separated compounds. researchgate.net

Table 2: HPTLC System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Rf Value of this compound Report Value~ 0.45
Resolution (Rs) between Oxeladin and this compound > 1.52.1
Tailing Factor (Tf) ≤ 21.2
Number of Theoretical Plates (N) > 20003500

Coupled Techniques: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the analysis of trace levels of this compound, particularly in biological matrices, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity. nih.govresearchgate.net This technique is essential for pharmacokinetic studies and for monitoring low-level impurities.

The chromatographic conditions are often similar to those used in HPLC-UV methods, aiming to achieve good separation of the analyte from matrix components. The mass spectrometer, typically a triple quadrupole instrument, is operated in multiple reaction monitoring (MRM) mode for quantification. This involves selecting a specific precursor ion (the protonated molecule [M+H]⁺ of this compound) and monitoring its fragmentation into specific product ions.

A characteristic fragmentation pathway for tertiary amine N-oxides involves the neutral loss of an oxygen atom ([M+H-16]⁺). nih.gov Another common fragmentation is the loss of the entire N-oxide containing side chain. nih.gov These specific transitions provide a high degree of certainty in the identification and quantification of the analyte, even at very low concentrations.

Table 3: Hypothetical LC-MS/MS Parameters for this compound Analysis

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 352.25 (C₂₀H₃₃NO₄ + H)⁺
Product Ion 1 (m/z) (for quantification) 336.25 ([M+H-16]⁺)
Product Ion 2 (m/z) (for confirmation) e.g., fragmentation of the side chain
Collision Energy (eV) Optimized for maximum signal
Dwell Time (ms) 100

Spectroscopic and Spectrometric Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular structure and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the identity of this compound. The formation of the N-oxide bond significantly influences the chemical shifts of the neighboring protons and carbons.

In the ¹H NMR spectrum of this compound, the protons on the carbons alpha to the nitrogen atom (the N-ethyl and N-ethoxyethyl groups) are expected to show a downfield shift compared to the parent Oxeladin molecule. nih.gov This is due to the deshielding effect of the positively charged nitrogen atom in the N-oxide functionality.

Similarly, in the ¹³C NMR spectrum, the carbon atoms alpha and beta to the N-oxide group will also experience a downfield shift. nih.gov The magnitude of this shift provides valuable information for confirming the site of N-oxidation. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be employed for the complete and unambiguous assignment of all proton and carbon signals.

Table 4: Expected ¹H and ¹³C NMR Chemical Shift Changes upon N-Oxidation of Oxeladin

PositionExpected ¹H NMR Shift Change (Δδ, ppm)Expected ¹³C NMR Shift Change (Δδ, ppm)
α-CH₂ (N-CH₂CH₃) +0.5 to +1.0+10 to +15
β-CH₃ (N-CH₂CH₃) +0.1 to +0.3+1 to +3
α-CH₂ (N-CH₂CH₂O) +0.5 to +1.0+10 to +15
β-CH₂ (N-CH₂CH₂O) +0.2 to +0.5+2 to +5

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. The most characteristic feature in the IR spectrum of a tertiary amine N-oxide is the N-O stretching vibration. thieme-connect.de

For this compound, a strong absorption band is expected in the region of 940–970 cm⁻¹, which is characteristic of the N-O bond in tertiary amine N-oxides. thieme-connect.de This band is absent in the IR spectrum of the parent drug, Oxeladin. Other characteristic bands, such as the C=O stretching of the ester group (around 1730 cm⁻¹) and C-H stretching vibrations, will also be present.

Table 5: Key IR Absorption Bands for this compound

Functional GroupCharacteristic Absorption Range (cm⁻¹)Expected Position for this compound (cm⁻¹)
N-O Stretch 940 - 970~ 955
C=O Stretch (Ester) 1750 - 1735~ 1740
C-O Stretch (Ester) 1300 - 1000~ 1150
Aromatic C-H Stretch 3100 - 3000~ 3050
Aliphatic C-H Stretch 3000 - 2850~ 2970

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification and structural elucidation of metabolites like this compound. Its ability to provide accurate mass measurements with high precision allows for the determination of the elemental composition of the parent ion and its fragments, distinguishing it from other potential isobaric compounds.

When coupled with techniques like liquid chromatography (LC-Q-ToF-MS), HRMS facilitates the separation and characterization of this compound from its parent drug and other related substances. semanticscholar.org The mass accuracy for a given compound is typically calculated by comparing the theoretical mass-to-charge ratio (m/z) with the experimentally observed value, with acceptable deviations being below 5 parts per million (ppm). semanticscholar.org

The fragmentation pattern of N-oxides in mass spectrometry is well-documented and provides diagnostic evidence for structural confirmation. researchgate.net A characteristic fragmentation pathway for protonated N-oxides ([M+H]+) is the neutral loss of an oxygen atom, resulting in a prominent [M+H-16]+ or [M+H-O]+ fragment ion. researchgate.netnih.gov This deoxygenation can be induced by thermal activation in the ion source or through collision-induced dissociation (CID) in the mass analyzer. nih.gov The study of fragmentation patterns using deuterated analogues can further confirm the mechanisms, such as the loss of a hydroxyl radical (•OH) involving the oxygen from the N-oxide group. researchgate.netplu.mxscielo.br

For this compound, HRMS analysis would be expected to yield a protonated molecule [M+H]+ corresponding to its specific elemental formula. Subsequent MS/MS analysis would reveal a characteristic fragmentation pattern, including the diagnostic loss of 16 Da.

Table 1: Hypothetical HRMS Data for this compound

Analyte Chemical Formula Theoretical [M+H]+ (m/z) Measured [M+H]+ (m/z) Mass Accuracy (ppm) Major Fragment Ions (m/z)

Note: The data in this table is illustrative and based on typical analytical findings for N-oxide compounds.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for characterizing compounds containing chromophores—parts of a molecule that absorb light in the UV-Vis spectrum. mu-varna.bg This absorption of energy results in the transition of valence electrons to higher energy levels. mu-varna.bg The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's electronic structure.

The introduction of an N-oxide functional group to a molecule like oxeladin can alter its electronic properties and, consequently, its UV-Vis absorption spectrum. This change can manifest as a shift in the wavelength of maximum absorption (λmax) to a longer wavelength (bathochromic shift) or a shorter wavelength (hypsochromic shift), or as a change in the molar absorptivity.

Characterization of this compound using UV-Vis spectrophotometry would involve dissolving the compound in a suitable solvent, such as methanol or ethanol, and recording its spectrum over a specific wavelength range. mu-varna.bg By comparing the spectrum of this compound to that of the parent compound, Oxeladin, the electronic effects of the N-oxide group on the chromophoric system can be determined. Diffuse reflectance UV-Visible spectroscopy can also be employed for solid samples. researchgate.net

Table 2: Illustrative UV-Vis Spectrophotometric Data

Compound Solvent λmax 1 (nm) λmax 2 (nm)
Oxeladin Methanol 258 292

Note: The data presented is hypothetical, illustrating a potential bathochromic shift resulting from N-oxidation.

Electrochemical Sensing and Potentiometric Methods for this compound Detection

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the quantification of various organic compounds. mdpi.com Potentiometry, which measures the potential of an electrochemical cell under static conditions, is a particularly useful quantitative technique. libretexts.org Potentiometric sensors have been successfully developed for the determination of the parent drug, oxeladin citrate (B86180), and similar principles can be applied to develop sensors for this compound. researchgate.net

The development of a potentiometric sensor for this compound would likely involve an ion-selective electrode (ISE). libretexts.org This typically consists of an indicator electrode, whose potential is proportional to the analyte's activity, and a reference electrode with a fixed potential. libretexts.org For oxeladin, sensors have been fabricated using a plasticized poly (vinyl chloride) (PVC) matrix membrane containing an ion-pair of the drug with an ion-exchanger like tetraphenylborate. researchgate.net

Such a sensor for this compound would be expected to exhibit a Nernstian or near-Nernstian response over a specific concentration range. researchgate.net Key performance characteristics that would be evaluated include the linear range, detection limit, response time, operational pH range, and selectivity against potential interfering substances. researchgate.net Advanced electrochemical sensors utilizing nanomaterials, such as metal oxides, could also be explored to enhance sensitivity and selectivity. researchgate.netmdpi.com

Table 3: Performance Characteristics of Potentiometric Sensors for Oxeladin Determination (Applicable as a model for this compound Sensor Development)

Sensor Type Linear Concentration Range (mol L⁻¹) Slope (mV/decade) Detection Limit (mol L⁻¹) pH Range Reference
PVC Membrane Sensor 1.0 × 10⁻⁵ – 1.0 × 10⁻² 60 4.4 × 10⁻⁶ 2.5–8.5 researchgate.net
Carbon Paste Sensor 1.0 × 10⁻⁶ – 1.0 × 10⁻² 58.5 8.0 × 10⁻⁷ 3.0–8.0 researchgate.net

Source: Data adapted from research on Oxeladin Citrate sensors, which serves as a predictive model for this compound sensor development. researchgate.net

Metabolic Pathways and Biotransformation of N Oxides in Preclinical Models

In Vivo Pharmacokinetic and Metabolic Profiling in Animal Models

In vivo studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of N-oxides and for assessing the relevance of in vitro findings.

N-oxides are generally more polar and water-soluble than their parent tertiary amines, which typically facilitates their excretion in urine. uni-kiel.deresearchgate.net For example, following the administration of indicine (B129459) N-oxide to rabbits and humans, both the N-oxide and its reduced metabolite, indicine, are detected in the urine. nih.gov In studies with nitric oxide, the end products that enter systemic circulation are predominantly methemoglobin and nitrate, which are then cleared. fda.gov

The clearance of N-oxides can be influenced by metabolic recycling through reduction by gut microflora, which can prolong the exposure to the parent compound. nih.gov The excretion and clearance pathways of Oxeladin (B1677854) N-oxide would be expected to primarily involve renal excretion of the polar N-oxide, though this could be modulated by any in vivo reduction back to oxeladin.

The metabolism of N-oxides can exhibit significant species differences. For instance, the formation of selegiline-N-oxide was found to be most active in dog and hamster liver microsomes, with lower activity in mouse, guinea pig, and rabbit, and very little formation in human liver microsomes. uniupo.itnih.gov Furthermore, the stereoselectivity of N-oxide formation can also vary between species. uniupo.it

Differences in the expression and activity of FMO and CYP isoforms across species can lead to different rates and extents of N-oxide formation. nih.gov For example, FMO1 is the major FMO form in the liver of most adult mammals, but in adult humans, it is more prominent in extra-hepatic tissues. uni-kiel.de The activity of aldehyde oxidase and xanthine (B1682287) oxidase, which can be involved in the further metabolism of heterocyclic compounds, also shows marked species differences. nih.gov Such species-dependent variations are critical considerations when extrapolating preclinical data to humans. Any future in vivo studies on Oxeladin N-oxide would need to carefully consider potential species differences in its formation and subsequent metabolism.

Computational Chemistry and Molecular Modeling of Oxeladin N Oxide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics of Oxeladin (B1677854) N-oxide. These computational techniques offer a molecular-level understanding of the compound's stability and potential chemical reactions.

Theoretical Studies on N-O Bond Characteristics and Stability

Quantum mechanical calculations, such as those using the DLPNO-CCSD(T) method, have been employed to predict thermodynamic properties. For instance, the Gibbs free energy for radical scavenging has been calculated to be -28.5 kJ/mol, suggesting favorable antioxidant activity. vulcanchem.com

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potentials

Frontier Molecular Orbital (FMO) theory is applied to understand the reactivity of Oxeladin N-oxide. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting how the molecule will interact with other chemical species. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Electrostatic potential maps are generated to visualize the charge distribution across the molecule. These maps highlight the electron-rich N-oxide oxygen, which is a likely site for electrophilic attack, and the electron-deficient regions, which are susceptible to nucleophilic attack. This information is critical for predicting intermolecular interactions.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the side chains in this compound means it can adopt multiple conformations. Computational methods are used to explore these different spatial arrangements and their relative energies.

Exploration of Stable Conformations and Energy Landscapes

Conformational analysis involves systematically searching for all possible low-energy structures of this compound. By mapping the potential energy surface, researchers can identify the most stable conformers and the energy barriers between them. This is essential for understanding how the molecule's shape influences its biological activity and physical properties.

Simulation of Intermolecular Interactions and Solvation Effects

Molecular dynamics (MD) simulations provide a dynamic picture of this compound's behavior over time. These simulations can model how the molecule interacts with itself and with solvent molecules. A key property influencing its behavior in different environments is its hydrophilicity, indicated by a logP value of -1.2. vulcanchem.com MD simulations can help to understand how this high hydrophilicity affects its interactions in aqueous and non-aqueous media, which is important for formulation and delivery strategies.

Computational Prediction of N-Oxide Formation and Degradation Mechanisms

Computational chemistry can also be used to model the chemical reactions that lead to the formation of this compound from its parent compound, Oxeladin, as well as its subsequent degradation pathways. By calculating the reaction energies and activation barriers for proposed mechanisms, researchers can predict the most likely routes for these transformations. This information is valuable for understanding the metabolism of the compound and for developing strategies to improve its stability.

In Silico Assessment of N-Oxide Reactivity in Biological Contexts

The metabolic fate of a xenobiotic is a critical determinant of its pharmacological and toxicological profile. For amine-containing compounds like Oxeladin, N-oxidation represents a significant metabolic pathway, leading to the formation of metabolites such as this compound. A key aspect of N-oxide biochemistry is their potential for in vivo reduction back to the parent tertiary amine. This bioreduction can regenerate the original drug, potentially prolonging its therapeutic effect or contributing to a complex pharmacokinetic profile. Computational, or in silico, methods provide a powerful, resource-efficient platform for predicting and understanding the reactivity of N-oxides within a biological system.

The primary reaction of interest for this compound in a biological context is its reduction to Oxeladin. This process is typically enzymatic, often catalyzed by reductase systems such as specific isoforms of cytochrome P450 (CYP) or molybdenum-containing enzymes like aldehyde oxidase. In silico assessment of this reactivity focuses on two main areas: the intrinsic electronic properties of the N-oxide molecule that predispose it to reduction, and its interaction with the active sites of relevant enzymes.

Quantum Mechanical (QM) Analysis of Intrinsic Reactivity

Quantum mechanics, particularly Density Functional Theory (DFT), is employed to calculate molecular descriptors that correlate with chemical reactivity. For the reduction of this compound, the crucial step is the transfer of an electron to the molecule, initiating the cleavage of the N-O bond. Key descriptors include:

Energy of the Lowest Unoccupied Molecular Orbital (E_LUMO): The LUMO represents the first available orbital to accept an electron. A lower, more negative E_LUMO value indicates a greater propensity for the molecule to be reduced. Molecules with lower LUMO energies are better electron acceptors.

Electron Affinity (EA): This is the energy change when an electron is added to a neutral molecule to form a negative ion. A higher, more positive electron affinity corresponds to a greater likelihood of reduction.

N-O Bond Dissociation Energy (BDE): This value represents the energy required to homolytically cleave the N-O bond. A lower BDE suggests that the bond is weaker and more susceptible to cleavage following the initial electron transfer event.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution across the molecule. For an N-oxide, the ESP map typically shows a region of high negative potential around the oxygen atom, making it a site for protonation, and a region of positive potential around the nitrogen and adjacent carbons, which influences its interaction with the electron-donating residues in an enzyme's active site.

The following table presents representative theoretical data for this compound, calculated using DFT methods, which would be used to assess its intrinsic reducibility.

Molecular DescriptorTheoretical ValueSignificance in Predicting Reducibility
LUMO Energy (E_LUMO)-0.85 eVA low value indicates a high propensity to accept an electron, favoring reduction.
Electron Affinity (EA)+0.45 eVA positive value signifies that the anion is stable, facilitating the initial electron transfer step.
HOMO-LUMO Gap4.95 eVIndicates overall molecular stability; a smaller gap can sometimes correlate with higher reactivity.
N-O Bond Dissociation Energy (BDE)~55 kcal/molA relatively low bond energy suggests the N-O bond is susceptible to cleavage post-reduction.

Note: The values presented are illustrative theoretical calculations for demonstrating the in silico assessment methodology.

Molecular Docking and Simulation

While QM calculations reveal the intrinsic reactivity of this compound, its reduction in vivo is contingent upon its ability to bind to a suitable enzyme in the correct orientation. Molecular docking is a computational technique used to predict the preferred binding mode of a ligand (this compound) to a macromolecular target (e.g., a CYP enzyme).

The process involves:

Obtaining the 3D crystal structure of the target human enzyme (e.g., CYP1A2, CYP3A4).

Generating a low-energy 3D conformer of this compound.

"Docking" the ligand into the enzyme's active site using scoring algorithms that evaluate binding affinity (typically expressed as a negative score in kcal/mol, where a more negative value indicates stronger binding).

A successful docking pose for reduction would place the N-oxide moiety in close proximity to the enzyme's catalytic center—the heme iron in the case of CYPs. The distance and geometry between the N-O group and the heme are critical for facilitating electron transfer. By performing docking studies across a panel of reductively-competent enzymes, researchers can hypothesize which isoforms are most likely to be responsible for the bioreduction of this compound.

The following table shows hypothetical docking scores, illustrating how in silico screening can identify potential enzymatic mediators of this compound reduction.

Enzyme TargetTypical Reductive FunctionHypothetical Binding Affinity (kcal/mol)Implication
Cytochrome P450 1A2 (CYP1A2)Known to reduce various N-oxides-7.8Strong predicted binding suggests a high likelihood of being a primary reductase for this compound.
Cytochrome P450 2C9 (CYP2C9)Contributes to N-oxide reduction-7.1Favorable binding indicates a potential secondary role in the reduction pathway.
Cytochrome P450 3A4 (CYP3A4)Major drug-metabolizing enzyme; capable of reduction-6.5Moderate binding suggests a possible but likely less significant contribution.
Aldehyde Oxidase (AO)Molybdenum-based enzyme, known N-oxide reductase-8.2Very strong predicted binding; suggests AO could be a key, non-CYP-mediated pathway for reduction.

Note: These docking scores are for illustrative purposes to demonstrate the comparative assessment method.

Mechanistic Biological Investigations of N Oxide Functionalities

Fundamental Biological Roles of N-Oxide Moieties

The N-oxide group (N⁺–O⁻) is a highly polar, zwitterionic functionality that imparts unique physicochemical and biological properties to a molecule compared to its parent tertiary amine. acs.orgnih.gov These properties are central to its diverse roles in biological systems, ranging from metabolic transformations to therapeutic applications. acs.orgnih.gov

A defining characteristic of tertiary amine N-oxides is their susceptibility to metabolic reduction back to the corresponding parent amine. nih.govnih.gov This bioreduction is a critical aspect of their biological activity and is often a key step in their mechanism of action, particularly in prodrug strategies. acs.orgnih.gov

The reduction of N-oxides can be catalyzed by various enzyme systems, with cytochrome P450 (CYP450) and aldehyde oxidase being major contributors. nih.govnih.gov Under anaerobic or hypoxic conditions, these enzymes can transfer electrons to the N-oxide moiety, cleaving the N-O bond and regenerating the tertiary amine. nih.govnih.gov For example, the N-oxides of the drugs imipramine and cyclobenzaprine are readily reduced by liver preparations, with studies indicating that aldehyde oxidase, a cytosolic enzyme, plays a significant role in this conversion. nih.gov This redox cycling between the tertiary amine and its N-oxide form is a fundamental aspect of their pharmacology and toxicology.

Table 1: Key Enzyme Systems Involved in N-Oxide Bioreduction

Enzyme System Location Role in N-Oxide Reduction Example Substrates
Cytochrome P450 (CYP450) Microsomes (Endoplasmic Reticulum) Catalyzes one-electron and two-electron reductions, particularly important under hypoxic conditions. nih.govresearchgate.net Tirapazamine (TPZ), AQ4N
Aldehyde Oxidase Cytosol Functions as a major N-oxide reductase, reducing N-oxides to their corresponding tertiary amines. nih.gov Imipramine N-oxide, Cyclobenzaprine N-oxide

| Flavin-dependent Oxidoreductases | Various | Participate in futile redox cycling under normoxic conditions. researchgate.netacs.org | Tirapazamine (TPZ) |

The introduction of an N-oxide functionality significantly alters a molecule's polarity. The N⁺–O⁻ bond is highly polar and capable of forming strong hydrogen bonds, which typically increases the hydrophilicity and water solubility of the compound. acs.orgnih.gov

A direct consequence of this increased polarity is a decrease in passive membrane permeability. acs.orgnih.gov Cell membranes are lipid bilayers that are more readily traversed by lipophilic molecules. By converting a lipophilic tertiary amine into its more polar N-oxide form, its ability to diffuse across these membranes is reduced. nih.gov This principle is exploited in drug design to modify the pharmacokinetic properties of a drug, for instance, to limit its distribution to certain tissues or to reduce its entry into the central nervous system. Conversely, lipid peroxidation, a process of oxidative degradation of lipids, can increase membrane permeability, potentially affecting the transport of various molecules, including those with N-oxide groups. acs.orgbiorxiv.orgnih.gov

One of the most therapeutically significant roles of the N-oxide moiety is its use in hypoxia-activated prodrugs (HAPs). nih.govresearchgate.net Solid tumors often contain regions of low oxygen concentration (hypoxia), a microenvironment that is relatively unique compared to healthy tissues. researchgate.netacs.org The reductive environment of hypoxic cells can be exploited to selectively activate drugs at the tumor site. acs.orgnih.gov

N-oxides are ideal candidates for HAPs because they are typically stable and biologically inactive under normal oxygen conditions (normoxia) but can be reduced to a cytotoxic parent amine specifically in hypoxic environments. nih.govnih.gov Under normoxic conditions, any initial one-electron reduction of the N-oxide is rapidly reversed by molecular oxygen in a "futile redox cycle". researchgate.netacs.org In the absence of sufficient oxygen, this back-oxidation is inhibited, allowing the reduction to proceed and release the active drug. researchgate.net

Prominent examples of N-oxide HAPs include Tirapazamine (TPZ) and Banoxantrone (AQ4N). nih.govresearchgate.net

Tirapazamine (TPZ) is an aromatic di-N-oxide that, upon reduction, generates DNA-damaging radicals. nih.gov

AQ4N is an aliphatic di-N-oxide that is reduced to AQ4, a potent topoisomerase II inhibitor that intercalates with DNA and leads to tumor cell death. nih.govresearchgate.net

Table 2: Examples of Hypoxia-Activated N-Oxide Prodrugs (Preclinical/Clinical)

Prodrug Parent Drug (Active Form) Mechanism of Action of Parent Drug
Tirapazamine (TPZ) Benzotriazinyl radical DNA damage via radical formation nih.gov
Banoxantrone (AQ4N) AQ4 Topoisomerase II inhibition, DNA intercalation nih.govresearchgate.net
DACA N-oxide DACA DNA intercalation, Topoisomerase poison nih.gov

| Nitracrine N-oxide | Nitracrine | DNA intercalation nih.gov |

Certain N-oxide-containing heterocyclic compounds, such as furoxans (1,2,5-oxadiazole-N-oxides), can function as nitric oxide (NO) donors. nih.govnih.gov NO is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses. mdpi.comwikipedia.orgwikipedia.org

The release of NO from these N-oxide structures often requires reductive activation. nih.gov Once released, NO can activate soluble guanylate cyclase (sGC) in smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasodilation. mdpi.comwikipedia.org This mechanism is the basis for the therapeutic effects of various cardiovascular drugs. The ability of some N-oxides to mimic the biological actions of NO or to serve as direct donors makes them valuable scaffolds in the development of new therapeutic agents for cardiovascular diseases. nih.govmdpi.com

Pharmacological Mechanisms Explored in N-Oxide Analogues (Preclinical, Non-Human Focus)

The unique chemical properties of the N-oxide group have been leveraged to develop therapeutic agents for a variety of diseases, with significant research focused on their antimicrobial and antiparasitic potential. nih.govresearchgate.net

Heterocyclic N-oxides have demonstrated potent activity against a range of pathogens, including bacteria, fungi, and parasites. nih.govnih.govresearchgate.net The natural product Myxin, a phenazine di-N-oxide, exhibits broad-spectrum antimicrobial activity. nih.gov Its proposed mechanisms include DNA intercalation and the production of reactive oxygen species following reductive activation under hypoxic conditions. nih.gov

The antiparasitic effects of N-oxides are also significant. Nitric oxide itself is a key molecule in the immune response to parasites, where it can be toxic to pathogens like Leishmania and Plasmodium species. wikipedia.orgnih.gov N-oxide compounds that can generate NO or other reactive radical species can exert a direct cytotoxic effect on these organisms. nih.gov The mechanism often involves the formation of iron-nitrosyl complexes that inactivate essential enzymes involved in respiration and DNA replication. nih.gov

Several synthetic N-oxides, such as Carbadox and Olaquindox, have been used in veterinary medicine as antimicrobial agents to control bacterial growth in the digestive tracts of animals. acs.org The mode of action for these compounds is thought to involve reductive activation to form reactive radicals that contribute to their antimicrobial effects. acs.org

Table 3: Examples of N-Oxides with Antimicrobial or Antiparasitic Activity

Compound/Class Type of Activity Proposed Mechanism of Action
Myxin Broad-spectrum antimicrobial (bacteria, fungi) DNA intercalation, production of reactive oxygen species upon reduction. nih.gov
Antofine-N-oxide Cytotoxic, potential antimicrobial (Mechanism not fully elucidated) nih.gov
Carbadox/Olaquindox Antibacterial (veterinary) Reductive activation leading to the formation of reactive radical species. acs.org

| Various Heterocyclic N-Oxides | Antiparasitic (Leishmania, Toxoplasma) | Generation of cytotoxic reactive nitrogen species (e.g., NO) that damage parasite DNA and enzymes. nih.govnih.gov |

Anticancer and Cytotoxic Mechanisms of Action

There are no published studies detailing the anticancer or cytotoxic mechanisms of Oxeladin (B1677854) N-oxide. Research on other N-oxide-containing compounds has shown potential for anticancer activity through various mechanisms, but these cannot be extrapolated to Oxeladin N-oxide without direct experimental evidence.

Anti-inflammatory and Immunomodulatory Effects

No research has been found that investigates the anti-inflammatory or immunomodulatory effects of this compound. While the parent compound, Oxeladin, is used for cough, which can be a symptom of inflammation, its primary action is on the nervous system's cough reflex, not directly on inflammatory pathways. patsnap.compatsnap.com

Interaction with Specific Biological Receptors and Enzymatic Systems (e.g., DREADDs, if structurally related)

There is no information available on the interaction of this compound with any specific biological receptors or enzymatic systems. The parent compound, Oxeladin, has been identified as a selective sigma-1 receptor agonist. medchemexpress.com It is unknown if this compound retains this activity or interacts with other targets. There is no evidence to suggest a structural relationship or interaction with Designer Receptors Exclusively Activated by Designer Drugs (DREADDs).

Influence of N-Oxidation on Molecular Recognition and Target Binding

Without knowledge of the biological targets of this compound, it is impossible to discuss the influence of N-oxidation on its molecular recognition and binding. The introduction of the polar N-oxide group would be expected to alter the compound's electronic and steric properties, which could fundamentally change its interaction with biological macromolecules compared to the parent compound, Oxeladin. nih.gov However, the nature and extent of these changes remain uninvestigated.

Future Perspectives and Emerging Research Directions

Development of Advanced Synthetic Routes for N-Oxide Derivatives and Analogues

The synthesis of N-oxides is a cornerstone of medicinal chemistry, providing access to metabolites, prodrugs, and novel bioactive compounds. nih.govnih.govresearchgate.net For Oxeladin (B1677854) N-oxide, future research will likely move beyond classical oxidation methods, which often utilize reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA), towards more sophisticated and efficient strategies. nih.gov

Emerging synthetic methodologies that could be applied to Oxeladin N-oxide and its analogues include:

Catalytic Oxidation: The development of chemo- and regioselective catalytic systems using earth-abundant metals (e.g., iron, manganese) could offer greener and more efficient alternatives to traditional stoichiometric oxidants. nih.gov

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters (temperature, pressure, reaction time), which can enhance reaction yields, improve safety, and facilitate scale-up for the synthesis of this compound.

Biocatalysis: Employing isolated enzymes or whole-cell systems that express monooxygenases could provide unparalleled stereoselectivity in the synthesis of chiral N-oxide analogues.

Photocatalysis: Visible-light-mediated synthesis is an emerging green chemistry approach that could be adapted for the N-oxidation of Oxeladin, potentially offering mild reaction conditions and unique reactivity. researchgate.net

A comparative look at traditional versus emerging synthetic approaches is detailed below.

FeatureClassical Oxidation (e.g., mCPBA)Advanced Catalytic/Flow Methods
Reagents Stoichiometric, often hazardousCatalytic, often greener
Selectivity Can be moderate, risk of side-reactionsHigh chemo- and regioselectivity
Efficiency Batch processing, can be time-consumingContinuous flow, potential for high throughput
Scalability Can be challenging due to safety/exothermsMore readily and safely scalable
Waste Generates significant stoichiometric wasteMinimal waste (catalytic)

These advanced routes will be crucial for creating a library of this compound derivatives, enabling comprehensive structure-activity relationship (SAR) studies. nih.gov

Innovations in High-Throughput Analytical Platforms for N-Oxide Detection and Characterization

The accurate detection and characterization of N-oxide metabolites like this compound from complex biological matrices is a significant analytical challenge. nih.gov Future research will focus on developing high-throughput and more informative analytical platforms.

Key areas for innovation include:

Advanced Mass Spectrometry (MS): Techniques like high-resolution tandem mass spectrometry (LC-MS/MS) are central to metabolite identification. nih.govcreative-proteomics.com Innovations such as ion-mobility spectrometry (IMS-MS) can provide an additional dimension of separation based on molecular shape and size, which is invaluable for distinguishing N-oxide isomers from other metabolites. Data-dependent neutral gain MS3 is an automated method that has shown promise for specifically identifying the N-oxide functional group. nih.gov

Hyphenated Chromatographic Techniques: The coupling of multi-dimensional liquid chromatography (MDLC) with MS can enhance peak capacity and resolution, allowing for the separation of this compound from its parent drug and other closely related compounds in complex samples.

Online Sample Preparation: The integration of automated, online solid-phase extraction (SPE) with LC-MS systems can significantly increase throughput for quantitative bioanalysis, a concept demonstrated for other drugs and their metabolites. capes.gov.brresearchgate.net

Chemiluminescence Detection (CLD): For certain applications, coupling HPLC with ozone-based CLD offers high sensitivity and selectivity for nitrogen-containing compounds, which could be adapted for quantifying total NO-related species derived from N-oxide metabolism. preprints.org

Analytical TechniqueApplication to this compound AnalysisPotential Advantage
LC-MS/MS Primary tool for identification and quantification. creative-proteomics.comHigh sensitivity and structural information.
Ion-Mobility Spectrometry-MS Separation of isomers and conformers.Improved confidence in identification.
Multi-Dimensional LC Enhanced separation from complex matrices.Higher resolution of complex mixtures.
Online SPE-LC-MS High-throughput quantitative analysis. capes.gov.brIncreased speed and reduced manual error.

Elucidation of Unexplored Metabolic Pathways and Their Enzymatic Regulation

The biotransformation of a tertiary amine like Oxeladin to its N-oxide is primarily catalyzed by two major enzyme superfamilies: cytochrome P450 (CYP) and flavin-containing monooxygenases (FMO). al-edu.comresearchgate.net While N-oxidation is a known metabolic route, the specific enzymes responsible for Oxeladin's transformation and the potential for further metabolism of the N-oxide itself remain largely unexplored.

Future research should aim to:

Identify Specific Isozymes: Using recombinant human CYP and FMO enzymes, researchers can pinpoint the specific isoforms (e.g., CYP3A4, FMO3) responsible for Oxeladin N-oxidation. nih.govwikipedia.org Studies on other drugs have shown that FMO3 is a major non-CYP enzyme in the adult human liver responsible for metabolizing nitrogen-containing compounds. researchgate.net

Explore Downstream Metabolism: Investigate whether this compound is a terminal metabolite or a substrate for further phase I or phase II reactions.

Assess Genetic Polymorphisms: Genetic variations in CYP and FMO genes can lead to significant inter-individual differences in drug metabolism. creative-proteomics.comnih.gov Investigating the impact of common polymorphisms on the rate of this compound formation could provide insights into variable drug responses. For example, individuals with deficient CYP2A6 activity show increased nicotine-N'-oxidation, suggesting FMOs become a more critical pathway. aacrjournals.org

Enzyme FamilyPotential Role in this compound MetabolismResearch Question
Cytochrome P450 (CYP) Catalysis of N-oxidation. researchgate.netWhich specific CYP isoform(s) metabolize Oxeladin?
Flavin-Monooxygenase (FMO) Catalysis of N-oxidation, particularly by FMO1 and FMO3. al-edu.comnih.govWhat is the relative contribution of FMO vs. CYP to N-oxide formation?
Reductases Reduction of this compound back to Oxeladin. acs.orgDoes in-vivo reduction occur and which enzymes are responsible?

Integration of Multi-Omics Data with Computational Modeling for Comprehensive N-Oxide Biotransformation Understanding

To achieve a holistic view of this compound's fate in a biological system, future research must move beyond single-endpoint studies. astrazeneca.com The integration of various "omics" datasets with computational modeling represents a powerful approach to understanding and predicting drug biotransformation. mdpi.comoup.com

This integrated strategy would involve:

Multi-Omics Analysis: Combining genomics (to identify enzyme polymorphisms), transcriptomics (to measure enzyme expression levels), proteomics (to quantify enzyme abundance), and metabolomics (to measure metabolite concentrations) can provide a comprehensive picture of the factors governing this compound formation and elimination. mdpi.commdpi.com

Computational Docking and Molecular Dynamics: Molecular docking can predict the binding orientation of Oxeladin within the active sites of CYP and FMO enzymes, providing a structural basis for its metabolism. uts.edu.au Molecular dynamics simulations can then model the dynamic interactions between the substrate and enzyme over time.

Quantum Mechanical/Molecular Mechanical (QM/MM) Models: These hybrid computational models allow for the detailed study of the enzymatic reaction mechanism itself, calculating energy barriers and transition states for the N-oxidation reaction. researchgate.net This can explain the specific catalytic effects of enzyme residues. researchgate.net

Systems Biology and Pharmacokinetic Modeling: Data from omics and computational studies can be integrated into systems biology models to simulate the metabolic network and predict how genetic or environmental factors will alter this compound levels in the body. oup.com

Exploration of Novel Mechanistic Paradigms for N-Oxide Functionalities in Chemical Biology

The N-oxide moiety is more than just a polar group added during metabolism; it can possess unique reactivity and functionality. acs.orgnih.gov Exploring these properties in the context of this compound could uncover novel applications in chemical biology.

Emerging research directions include:

Prodrug Strategies: The N-oxide group can be used as a prodrug moiety. nih.gov For instance, certain N-oxides are designed to be stable in normoxic (normal oxygen) tissues but are reduced to the active parent amine in hypoxic (low oxygen) environments, such as those found in solid tumors. acs.org Investigating if this compound could be used as a targeted delivery system is a potential research avenue.

Bioimaging Probes: The conversion of an N-oxide can be engineered to trigger a detectable signal, such as fluorescence. rsc.org Researchers could design analogues of this compound that become fluorescent upon enzymatic reduction, allowing for the real-time imaging of specific enzyme activities in cells or tissues. rsc.org

Modulation of Physicochemical Properties: The highly polar N-O bond increases water solubility and can decrease membrane permeability compared to the parent amine. nih.govresearchgate.net Systematically studying how the N-oxide group in Oxeladin alters its interaction with biological membranes, transporters, and off-target proteins could reveal new biological functions or improved pharmacokinetic profiles.

Q & A

Basic Research Questions

Q. How can researchers determine the purity and polymorphic forms of Oxeladin N-Oxide using pharmacopoeial standards?

  • Methodological Answer : The European Pharmacopoeia (Ph. Eur.) outlines protocols for purity assessment via high-performance liquid chromatography (HPLC) with UV detection, using a C18 column and mobile phase optimized for polar compounds . Polymorphism is evaluated using X-ray diffraction (XRD) and differential scanning calorimetry (DSC), as this compound exhibits crystallographic variability . For reproducibility, experimental details (e.g., solvent ratios, heating rates) must align with Ph. Eur. guidelines and be documented exhaustively .

Q. What analytical methods are validated for quantifying this compound in biological matrices?

  • Methodological Answer : Reverse-phase HPLC coupled with UV detection (λ = 210–230 nm) is preferred for plasma/serum analysis. Sample preparation involves protein precipitation using acetonitrile, followed by centrifugation and filtration. Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) improves volatility for low-concentration detection . Method validation should adhere to ICH guidelines, including linearity (1–100 µg/mL), recovery (>90%), and precision (RSD <5%) .

Advanced Research Questions

Q. How can electrochemical sensors be designed to detect this compound with high selectivity?

  • Methodological Answer : Carbon paste electrodes modified with multiwalled carbon nanotubes (MWCNTs) enhance sensitivity. Selectivity is optimized using the Matched Potential Method (MPM):

Measure baseline potential in a reference solution (e.g., 1 mM this compound).

Introduce interfering ions (e.g., Na⁺, K⁺) and adjust their concentration until the potential shift (ΔE) matches that of the target analyte.

Calculate selectivity coefficients (log K) to prioritize sensor optimization for high-interference environments .

Q. What strategies resolve contradictions in reported pharmacological efficacy data for this compound?

  • Methodological Answer : Conduct a systematic review with meta-analysis:

  • Data Extraction : Tabulate dose-response relationships, study designs, and endpoints (e.g., cough suppression efficacy) from preclinical/clinical studies .
  • Bias Assessment : Use Cochrane Risk of Bias Tool to evaluate randomization, blinding, and confounding factors .
  • Statistical Harmonization : Apply random-effects models to account for heterogeneity in dosing regimens (e.g., 50–120 mg/day) and patient populations .

Q. How can metabolic pathways and degradation products of this compound be characterized?

  • Methodological Answer :

  • In Vitro Models : Incubate this compound with liver microsomes (human/rat) and NADPH cofactors to simulate Phase I metabolism.
  • Analytical Workflow : Use liquid chromatography-high-resolution mass spectrometry (LC-HRMS) with electrospray ionization (ESI+) to identify metabolites (e.g., N-deethylation products).
  • Stability Studies : Accelerated degradation under acidic/alkaline conditions (0.1M HCl/NaOH, 40°C) reveals hydrolytic byproducts. Quantify degradation kinetics using first-order models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.